molecular formula C17H23NO B14791577 10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Cat. No.: B14791577
M. Wt: 257.37 g/mol
InChI Key: XWFDYGTVEQDYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol is a complex organic compound belonging to the class of 2,6-dimethyl-3-benzazocines This compound is known for its unique tricyclic structure, which includes a cyclopropylmethyl group and a hydroxyl group

Preparation Methods

The synthesis of 10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol involves several steps, starting from readily available precursors. The synthetic route typically includes the formation of the tricyclic core followed by the introduction of the cyclopropylmethyl and hydroxyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents.

Scientific Research Applications

10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways related to pain perception and neurological function .

Comparison with Similar Compounds

10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

10-(cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C17H23NO/c1-11-15-6-7-18(10-12-2-3-12)17(11)8-13-4-5-14(19)9-16(13)15/h4-5,9,11-12,15,17,19H,2-3,6-8,10H2,1H3

InChI Key

XWFDYGTVEQDYDK-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCN(C1CC3=C2C=C(C=C3)O)CC4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.